

Application Note: High-Sensitivity Analysis of Tritosulfuron Residues by HPLC-MS/MS

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Compound of Interest

Compound Name: **Tritosulfuron**
Cat. No.: **B114255**

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Tritosulfuron** residues in various environmental matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a streamlined sample preparation procedure, followed by a rapid and selective chromatographic separation and detection. This method is suitable for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development, offering low limits of detection and quantification, excellent recovery, and high precision, making it ideal for regulatory compliance and research applications.

Introduction

Tritosulfuron is a sulfonylurea herbicide widely used for broadleaf weed control in cereal crops. Due to its potential for environmental persistence and off-target effects, sensitive and specific analytical methods are required to monitor its residue levels in soil, water, and agricultural products. High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) has become the technique of choice for such analyses due to its high sensitivity, selectivity, and accuracy, which are crucial for meeting maximum residue level (MRL) requirements.^[1] This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of **Tritosulfuron**, enabling reliable and reproducible results.

Experimental

Materials and Reagents

- **Tritosulfuron** analytical standard (99% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)
- Water (LC-MS grade)
- Formic acid (98-100%)
- Ammonium formate
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Disodium hydrogen citrate sesquihydrate
- Trisodium citrate dihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Syringe filters (0.22 μ m)

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices.[\[2\]](#)[\[3\]](#)

- Extraction:
 - Weigh 10 g of a homogenized sample (e.g., soil, crop) into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.[2]
- Add a salt mixture of 4 g magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[4]
- Immediately shake for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at 4000 rpm for 5 minutes.[2][4]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 2 minutes.
- Final Extract Preparation:
 - Take an aliquot of the clear supernatant and filter it through a 0.22 μ m syringe filter into an autosampler vial.
 - The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Table 1: HPLC Parameters

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C
Gradient Program	0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12.1-15 min: 10% B (equilibration)

Table 2: MS/MS Parameters for **Tritosulfuron**

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI) Positive
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
MRM Transitions	See Table 3 below

Table 3: **Tritosulfuron** MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)
Tritosulfuron	161.1	141.1	114.1

(Note: The precursor ion for **Tritosulfuron** appears to be a fragment in the provided search result. A full scan of the parent molecule would typically be performed to confirm the primary parent ion for method development.)

Results and Discussion

Method Validation

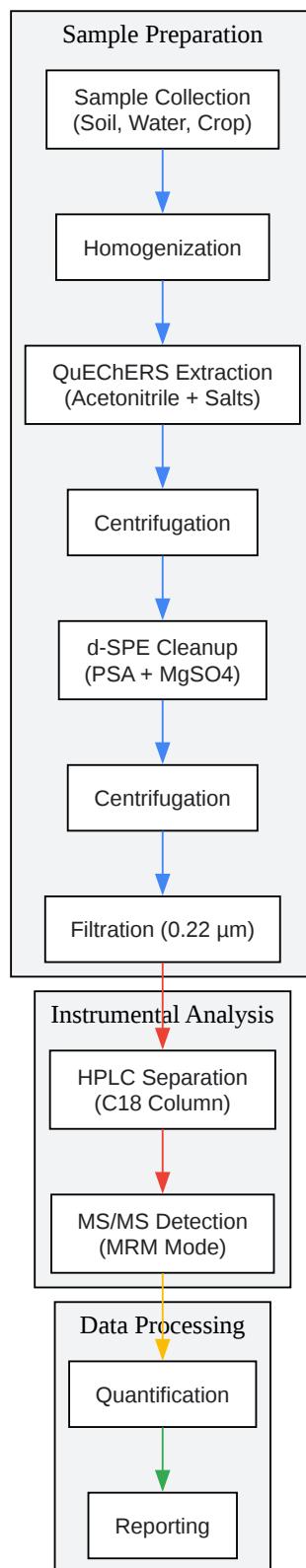
The analytical method was validated according to the SANTE/11312/2021 guidelines.[\[3\]](#)[\[5\]](#) The validation parameters included linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability).

Table 4: Method Validation Data

Parameter	Result
Linearity (R^2)	> 0.99
LOD	0.005 mg/kg
LOQ	0.01 mg/kg
Recovery (at 0.01, 0.05, and 0.1 mg/kg)	70-120%
Precision (RSD _r)	< 20%

The method demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate high sensitivity, making the method suitable for detecting trace levels of **Tritosulfuron**.[\[6\]](#) The recovery rates and precision were within the acceptable ranges as per international guidelines, confirming the accuracy and reliability of the method.[\[2\]](#)[\[3\]](#)

Experimental Workflow Diagram



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Caption: Workflow for **Tritosulfuron** Residue Analysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the determination of **Tritosulfuron** residues in various matrices. The use of the QuEChERS protocol for sample preparation ensures high-throughput and efficient extraction with good recovery rates. The subsequent analysis by tandem mass spectrometry offers excellent selectivity and low detection limits, making this method highly suitable for routine monitoring and regulatory compliance.

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